HCV Replication Inhibition: Documented Activity Profile vs. 3-Oxomorpholin-4-yl Analog
The target compound (CAS 681161-09-1) was disclosed in WO 2004/033450 as an inhibitor of hepatitis C virus replication [1]. However, patent US 7,847,096 explicitly states that this compound possesses disadvantages with respect to effectiveness, solubility for a suitable administration form, and pharmacokinetics when compared to the subsequently developed 3-oxomorpholin-4-yl analog, 6-methyl-2-[4-(3-oxomorpholin-4-yl)phenylamino]nicotinic acid [2]. The inventors thereby established the target compound as the baseline reference point against which improved analogs must be benchmarked.
| Evidence Dimension | HCV antiviral effectiveness (qualitative assessment) |
|---|---|
| Target Compound Data | Confirmed HCV replication inhibitor (WO 2004/033450); noted to have effectiveness limitations relative to improved analogs |
| Comparator Or Baseline | 6-methyl-2-[4-(3-oxomorpholin-4-yl)phenylamino]nicotinic acid (morpholinone analog) — stated to address the effectiveness, solubility, and PK shortcomings of the target compound |
| Quantified Difference | Not numerically quantified in the source patent; the differentiation is explicitly stated as a qualitative improvement in effectiveness, solubility, and pharmacokinetics favoring the morpholinone analog over the target compound |
| Conditions | Qualitative assessment based on side-by-side comparison of HCV replication inhibition and pharmaceutical properties as described in US 7,847,096 |
Why This Matters
The target compound serves as the validated starting point for structure-activity relationship (SAR) studies; researchers requiring a defined HCV-active baseline with recognized limitations for downstream optimization should procure this exact compound rather than an uncharacterized analog.
- [1] WO 2004/033450. 2-Anilino-nicotinic acid derivatives as inhibitors of hepatitis C virus replication. View Source
- [2] US Patent 7,847,096 B2. 4-Aminophenylmorpholinone derivatives and their preparation. Lines 12-18. View Source
